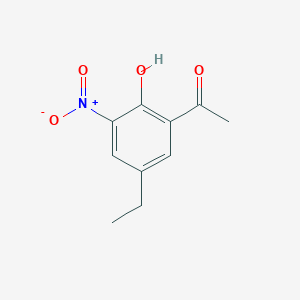

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone

Description

The exact mass of the compound 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-ethyl-2-hydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-7-4-8(6(2)12)10(13)9(5-7)11(14)15/h4-5,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSNNEAZJXNKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374524 | |

| Record name | 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71002-71-6 | |

| Record name | 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71002-71-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone physical properties

An In-depth Technical Guide to the Physical Properties of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a substituted aromatic hydroxyketone that serves as a versatile and valuable intermediate in multiple scientific domains. Its molecular architecture, featuring hydroxyl, nitro, ethyl, and acetyl functional groups, provides a rich landscape for chemical modifications. This makes it a key building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents, including potential anti-inflammatory and analgesic compounds.[1] Furthermore, its utility extends to materials science, where it can be incorporated into the formulation of specialty chemicals and dyes.[1]

An accurate and comprehensive understanding of the physical properties of this compound is a prerequisite for its effective application in research and drug development. These properties govern its behavior in chemical reactions, dictate its formulation possibilities, and influence its pharmacokinetic profile. This guide provides a detailed examination of the key physicochemical characteristics of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone, offering both established data and robust, field-proven protocols for their experimental determination.

Core Chemical and Physical Properties

A summary of the fundamental properties of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone provides a foundational dataset for any research endeavor. While some properties are computationally derived, they offer reliable estimates for experimental design.

| Property | Value / Description | Source |

| IUPAC Name | 1-(5-ethyl-2-hydroxy-3-nitrophenyl)ethanone | [2] |

| CAS Number | 71002-71-6 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |

| Molecular Weight | 209.20 g/mol | [1][2] |

| Appearance | Expected to be a yellow crystalline solid, characteristic of many nitroaromatic compounds. | N/A |

| XLogP3 (Lipophilicity) | 2.4 | [2] |

| Melting Point | Not available in surveyed literature. A detailed protocol for determination is provided in Section 3. | N/A |

| Storage Conditions | Store at 0-8°C. | [1] |

Structural and Spectroscopic Characterization

Verifying the identity and purity of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is the first critical step in any experimental workflow. Spectroscopic methods provide an irrefutable structural signature.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern. For nitroaromatic compounds, Electron Ionization (EI) and Chemical Ionization (CI) are powerful techniques. The aromatic ring's ability to stabilize charge often results in a strong molecular ion peak ([M]⁺•).[3][4]

Expected Fragmentation:

-

Molecular Ion ([M]⁺•): A prominent peak at m/z 209.

-

[M-15]⁺: Loss of a methyl group (•CH₃) from the acetyl moiety.[3][4]

-

Nitro Group Fragments: Ions corresponding to the loss of nitro-related groups, such as [M-NO]⁺ (m/z 179) and [M-NO₂]⁺ (m/z 163), are also characteristic.[3]

Protocol: Sample Analysis by GC-MS (EI)

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a high-purity solvent like ethyl acetate or dichloromethane.

-

Derivatization (Optional but Recommended): To improve volatility and prevent peak tailing from the hydroxyl group, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended.[3][4] To the 1 mL sample solution, add 100 µL of BSTFA and 10 µL of pyridine (as a catalyst). Cap the vial and heat at 60-70°C for 30 minutes.

-

Injection: Inject 1 µL of the prepared solution into the GC-MS instrument.

-

GC Conditions (Example):

-

Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min. Hold for 5 minutes.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and key fragment peaks, confirming the structure and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR are unparalleled for elucidating the precise atomic connectivity. The spectrum provides definitive proof of the ethyl, acetyl, and aromatic ring substitutions.

Expected ¹H NMR Signals (in CDCl₃):

-

Ethyl Group (CH₂CH₃): A triplet around δ 1.2-1.4 ppm (3H) and a quartet around δ 2.6-2.8 ppm (2H).

-

Acetyl Group (COCH₃): A sharp singlet around δ 2.5-2.7 ppm (3H).

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the phenyl ring.

-

Hydroxyl Proton (OH): A broad singlet, which may appear over a wide range (δ 5-12 ppm) and is D₂O exchangeable.

Protocol: NMR Sample Preparation

-

Dissolution: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Homogenization: Cap the tube and gently invert it several times or use a vortex mixer to ensure the sample is fully dissolved.

-

Analysis: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Expected Characteristic Absorption Bands (cm⁻¹):

-

O-H Stretch: A broad band from 3200-3500 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Ketone): A strong, sharp peak around 1650-1680 cm⁻¹.[5]

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

-

N-O Asymmetric & Symmetric Stretch (Nitro): Two strong peaks, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

Melting Point and Thermal Analysis

Trustworthiness: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. Pure crystalline compounds exhibit a sharp, narrow melting range (typically <2°C), whereas impurities cause both a depression and a broadening of this range.[6][7][8] This makes melting point determination an essential, self-validating system for quality control.

Protocol: Capillary Melting Point Determination

This protocol describes the standard method using a digital melting point apparatus.

-

Sample Preparation:

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powdered sample until a small amount enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. Repeat until a column of 2-3 mm of packed sample is achieved.

-

-

Initial Rapid Determination:

-

Place the loaded capillary into the apparatus.

-

Set a rapid heating rate (e.g., 10-20°C per minute) to quickly find an approximate melting range.[7]

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Place a new loaded capillary into the apparatus.

-

Set a slow heating rate (1-2°C per minute) starting from ~15°C below the expected melting point.[7]

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Caption: Workflow for accurate melting point determination.

Solubility Profiling

Expertise & Experience: Solubility is a critical parameter in drug development, directly impacting a compound's absorption and bioavailability.[10][11] Answering the question "What is the solubility?" requires distinguishing between two key measurements: kinetic and thermodynamic solubility.[11][12][13] Kinetic solubility is a high-throughput measure of how readily a compound stays in solution after being introduced from a DMSO stock, mimicking early screening conditions. Thermodynamic solubility is the true equilibrium value, representing the maximum concentration of the most stable crystalline form in a given medium.[12] Given its XLogP3 of 2.4, 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is predicted to have limited aqueous solubility.

Protocol: Kinetic Solubility by Nephelometry

Trustworthiness: This method provides a rapid, automated assessment suitable for early-stage discovery. The measurement of light scattering (turbidity) provides a direct, physical indication of precipitation.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).[13]

-

Plate Setup: Using a liquid handler or manual pipette, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microplate.[13]

-

Buffer Addition: Add aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, PBS, at pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a consistent final DMSO concentration (e.g., 1%).[13]

-

Incubation: Seal the plate and shake it for a defined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 37°C).

-

Measurement: Place the microplate into a nephelometer and measure the light scattering in each well.

-

Data Analysis: The concentration at which a significant increase in turbidity is detected above the background is defined as the kinetic solubility.

Caption: High-throughput kinetic solubility workflow.

Protocol: Thermodynamic Solubility by Shake-Flask Method

Trustworthiness: The shake-flask method remains the gold-standard for determining equilibrium solubility.[12] By ensuring excess solid is present and allowing sufficient time to reach equilibrium, this protocol provides a highly reliable and self-validating measurement of a compound's true solubility limit.

-

Sample Preparation: Add an excess amount of the solid compound (enough to ensure some solid remains undissolved at the end) to a series of glass vials.

-

Media Addition: To each vial, add a precise volume of the desired aqueous medium. For pharmaceutical applications, this typically includes buffers at pH 1.2, 4.5, and 6.8 to assess solubility across the gastrointestinal tract, as recommended for the Biopharmaceutics Classification System (BCS).[12]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-72 hours. The extended time is crucial to allow the system to reach equilibrium.[12]

-

Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully collect the supernatant. To ensure all solid is removed, centrifuge the supernatant and then filter it through a low-binding filter (e.g., 0.22 µm PVDF).[10][12]

-

Concentration Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.

-

Solid-State Analysis (Optional but Recommended): Analyze the remaining solid from the vial using a technique like X-ray Powder Diffraction (XRPD) to confirm that the compound has not converted to a different polymorphic or hydrated form during the experiment.[12]

Caption: Workflow for thermodynamic (shake-flask) solubility.

Safety and Handling

Professional diligence requires adherence to strict safety protocols when handling any chemical intermediate.

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[1]

Conclusion

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a compound of significant interest for synthetic and medicinal chemistry. This guide has detailed the critical physical properties that define its behavior and utility. By employing the robust, validated protocols outlined herein for spectroscopic characterization, melting point analysis, and solubility profiling, researchers and drug development professionals can ensure data integrity and make informed decisions. A thorough physicochemical characterization is the bedrock upon which successful synthesis, formulation, and development programs are built, unlocking the full potential of this versatile chemical entity.

References

-

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | C10H11NO4 - PubChem. (n.d.). National Institutes of Health. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. [Link]

-

Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). Atmospheric Measurement Techniques. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. [Link]

-

Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2007, December 13). MDPI. [Link]

-

(PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. (n.d.). ResearchGate. [Link]

-

Characterization of Nitro-Aromatic Compounds of Ethylbenzene Secondary Organic Aerosol with Acidic Sodium Nitrate Fine Particles. (2021, October 20). Polish Journal of Environmental Studies. [Link]

-

[Chemical Composition and Characterization of Nitroaromatic Compounds in Urban Areas of Shanghai]. (2023, December 8). PubMed. [Link]

-

Melting point determination. (n.d.). SSERC. [Link]

-

5'-Chloro-2'-hydroxy-3'-nitroacetophenone. (n.d.). PubChem. [Link]

-

Experiment 1 - Melting Points. (2013, April 15). Northern Arizona University. [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. [Link]

-

experiment (1) determination of melting points. (2021, September 19). SlideShare. [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). University of Babylon. [Link]

-

Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. (n.d.). The Royal Society of Chemistry. [Link]

-

o-NITROACETOPHENONE. (n.d.). Organic Syntheses Procedure. [Link]

-

Synthesis of 3-nitroacetophenone. (n.d.). FCH VUT. [Link]

-

Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. (n.d.). Asian Journal of Chemistry. [Link]

-

(a) ¹H NMR, (b) ¹³C NMR, and (c) FT-IR spectra of m-nitroacetophenone. (n.d.). ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | C10H11NO4 | CID 2758852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. athabascau.ca [athabascau.ca]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. raytor.com [raytor.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone chemical structure

An In-Depth Technical Guide to 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone for Advanced Research

Authored by a Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Intermediate

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a substituted aromatic ketone that serves as a highly valuable and versatile intermediate in the realms of organic synthesis and pharmaceutical development.[1][2] Its molecular architecture, featuring a strategically positioned ethyl, hydroxyl, and nitro group on an acetophenone scaffold, presents a unique combination of reactive sites. This distinct arrangement makes it an excellent precursor for a variety of chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions.[1] The presence of the hydroxyl group, in particular, enhances its reactivity and utility as a foundational building block for constructing more complex molecular entities.[1]

This guide provides an in-depth exploration of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone, from its fundamental chemical properties and synthesis to its applications and safety protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound's potential in their synthetic and therapeutic programs. The insights provided herein are grounded in established chemical principles and aim to facilitate the efficient and safe utilization of this important chemical intermediate.

Section 1: Core Chemical and Physical Properties

A comprehensive understanding of a compound's properties is paramount for its effective application in research and development. This section details the key identifiers and physicochemical characteristics of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.

Chemical Structure and Identifiers

The structural and identifying information for 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is summarized below. The IUPAC name for this compound is 1-(5-ethyl-2-hydroxy-3-nitrophenyl)ethanone.[3]

Caption: Chemical structure of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[3] |

| Molecular Weight | 209.20 g/mol | PubChem[3] |

| CAS Number | 71002-71-6 | PubChem[3] |

| IUPAC Name | 1-(5-ethyl-2-hydroxy-3-nitrophenyl)ethanone | PubChem[3] |

| PubChem CID | 2758852 | PubChem[1] |

| Computed XLogP3 | 2.4 | PubChem[3] |

| Storage Conditions | 0-8°C | Chem-Impex[1] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone typically proceeds via the nitration of a precursor molecule. A plausible and commonly employed synthetic strategy involves the electrophilic aromatic substitution of 4-ethyl-2-hydroxyacetophenone.

Synthetic Pathway Overview

The nitration of an activated aromatic ring, such as a phenol derivative, is a cornerstone of organic synthesis. In this case, the hydroxyl and acetyl groups of the starting material direct the incoming nitro group. The hydroxyl group is a strong activating group and an ortho-, para-director, while the acetyl group is a deactivating meta-director. The ethyl group is a weak activating group and an ortho-, para-director. The regioselectivity of the nitration is therefore a result of the combined directing effects of these substituents.

Caption: Generalized workflow for the synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.

Detailed Experimental Protocol

The following protocol is a representative procedure for the nitration of a hydroxyacetophenone derivative, adapted from established methods for similar compounds.[4][5]

Materials:

-

4-Ethyl-2-hydroxyacetophenone

-

Concentrated Nitric Acid (63-70%)

-

Glacial Acetic Acid or Concentrated Sulfuric Acid

-

Dichloromethane (optional, as solvent)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the starting material, 4-ethyl-2-hydroxyacetophenone, in glacial acetic acid. If using sulfuric acid, cool the acid to 0°C before slowly adding the acetophenone.

-

Cool the mixture to a temperature between 0°C and room temperature, depending on the chosen acid.

-

Slowly add the concentrated nitric acid dropwise to the reaction mixture while maintaining the temperature. The addition should be controlled to prevent a rapid exotherm.

-

After the addition is complete, allow the reaction to stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture onto crushed ice with stirring.

-

The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

-

The crude product, which may contain a mixture of isomers, can be purified by recrystallization from a suitable solvent such as ethanol, or by column chromatography.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. The following spectroscopic techniques are typically employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the ethyl group (a quartet and a triplet), the acetyl methyl group (a singlet), and the hydroxyl proton (a broad singlet). The chemical shifts and coupling patterns will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for all 10 carbon atoms, including the aromatic carbons, the carbonyl carbon, the acetyl methyl carbon, and the two carbons of the ethyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch (broad), C=O stretch (ketone), aromatic C=C stretches, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group.[6] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (209.20 g/mol ). Fragmentation patterns can provide further structural information. |

Section 4: Reactivity and Applications in Drug Discovery

The synthetic utility of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone stems from the reactivity of its functional groups. This makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and analgesic drugs.[1][2]

Key Reactive Sites and Potential Transformations

-

Nitro Group: The nitro group can be readily reduced to an amine. This amino group can then be further functionalized, for example, through acylation, alkylation, or diazotization, opening up a wide range of synthetic possibilities.

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to generate ethers and esters. Its presence also influences the acidity and electronic properties of the aromatic ring. The introduction of a hydroxyl group can increase solubility and decrease lipophilicity, which are important considerations in drug design.[7]

-

Ketone Group: The acetyl group can undergo various reactions, such as reduction to a secondary alcohol, or it can serve as a handle for the construction of heterocyclic rings.

Caption: Potential derivatization pathways of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.

Relevance in Medicinal Chemistry

Substituted acetophenones are recognized as important intermediates in the synthesis of various biologically active compounds, including antimicrobials and anti-mycobacterial agents.[8] The structural motifs present in 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone are found in numerous pharmacologically active molecules. Its utility as a precursor for anti-inflammatory and analgesic agents suggests its potential for generating compounds that may modulate inflammatory pathways.[1]

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is crucial when working with any chemical compound. 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone has specific hazards that must be addressed.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.[3]

| Hazard Code | Statement | Pictogram |

| H315 | Causes skin irritation | Warning |

| H319 | Causes serious eye irritation | Warning |

| H335 | May cause respiratory irritation | Warning |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[9]

-

Personal Protective Equipment:

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[10]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Recommended storage temperature is between 0-8°C.[1] Keep away from incompatible materials such as bases, oxidizing agents, acid chlorides, and acid anhydrides.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a chemical intermediate of significant value to the scientific research community. Its well-defined structure, coupled with multiple reactive sites, provides a robust platform for the synthesis of a diverse array of more complex molecules. The insights into its synthesis, characterization, reactivity, and safe handling provided in this guide are intended to empower researchers to fully harness the potential of this versatile compound in their pursuit of novel chemical entities and therapeutic innovations.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758852, 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. Retrieved from [Link].

- Aswale, S. R., Aswale, S. S., Gawhale, N. D., & Kodape, M. M. (2012). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 24(12), 5801-5804.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736162, 2'-Hydroxy-5'-methyl-3'-nitroacetophenone. Retrieved from [Link].

-

Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link].

-

PrepChem.com. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. Retrieved from [Link].

-

Amerigo Scientific. (n.d.). 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%). Retrieved from [Link].

- Google Patents. (n.d.). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.

-

ResearchGate. (n.d.). FTIR spectrum of 5-chloro-2-hydroxy-3-nitroacetophenone. Retrieved from [Link].

-

Hypha Discovery. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Retrieved from [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | C10H11NO4 | CID 2758852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-HYDROXY-3-NITROACETOPHENONE | 28177-69-7 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. asianpubs.org [asianpubs.org]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Monograph: 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone

Critical Quality Attributes, Synthetic Architecture, and Analytical Validation

Executive Summary

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CAS: 71002-71-6) is a specialized aromatic intermediate critical to the synthesis of pharmacologically active chromones and leukotriene receptor antagonists (LTRAs). Structurally, it serves as a "masked" scaffold; the nitro group at the 3' position is typically reduced to an amine to facilitate the construction of complex heterocyclic systems, such as those found in Pranlukast-like analogs.

This guide provides a definitive technical breakdown of the molecule's physicochemical properties, focusing on the rigorous validation of its molecular weight (MW) as a primary quality attribute. Furthermore, it details the regioselective synthesis required to install the nitro group precisely at the 3' position, avoiding common isomeric impurities.

Molecular Identity & Physicochemical Properties[1][2]

The accurate characterization of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone begins with the distinction between its Average Molecular Weight (used for stoichiometric calculations in synthesis) and its Monoisotopic Mass (used for high-resolution mass spectrometry validation).

Table 1: Core Chemical Identity

| Property | Specification |

| IUPAC Name | 1-(5-ethyl-2-hydroxy-3-nitrophenyl)ethanone |

| CAS Number | 71002-71-6 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Average Molecular Weight | 209.20 g/mol |

| Monoisotopic Mass | 209.0688 Da |

| Exact Mass | 209.06880783 Da |

| Appearance | Yellow to brownish crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Molecular Weight Derivation

For precise analytical applications, the molecular weight is derived as follows:

-

Carbon (10):

-

Hydrogen (11):

-

Nitrogen (1):

-

Oxygen (4):

-

Total:

Synthetic Pathway & Process Chemistry[4][5][6]

The synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone relies on a highly regioselective Electrophilic Aromatic Substitution (Nitration) .

Mechanistic Causality

The starting material, 5'-Ethyl-2'-hydroxyacetophenone , contains three substituents that influence the incoming electrophile (

-

-OH (Position 2'): A strong activator and ortho, para director.

-

-Ethyl (Position 5'): A weak activator and ortho, para director.

-

-Acetyl (Position 1'): A moderate deactivator and meta director.

Regioselectivity Logic:

-

The para position relative to the -OH group is blocked by the Ethyl group (C5').

-

The ortho position relative to the -OH group at C1' is blocked by the Acetyl group.

-

The only available position strongly activated by the -OH group is C3' .

-

Consequently, nitration occurs almost exclusively at the 3' position, minimizing the formation of regioisomers.

Experimental Protocol: Regioselective Nitration

-

Reagents: 5'-Ethyl-2'-hydroxyacetophenone (1.0 eq), Nitric Acid (HNO₃, 65%, 1.1 eq), Acetic Acid (AcOH, solvent).

-

Conditions: Controlled temperature (0–5°C) to prevent over-nitration or oxidation of the ethyl side chain.

Step-by-Step Workflow:

-

Dissolution: Dissolve 5'-Ethyl-2'-hydroxyacetophenone in glacial acetic acid. Cool the solution to 0°C.

-

Addition: Add fuming HNO₃ dropwise over 30 minutes. Critical: Maintain internal temperature

to suppress dinitro impurity formation. -

Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.

-

Quench: Pour reaction mixture into ice water. The product typically precipitates as a yellow solid.

-

Purification: Recrystallize from Ethanol to remove trace acid and unreacted starting material.

Visualization: Synthetic Pathway

Caption: Figure 1. Regioselective nitration pathway driven by the directing effects of the C2'-hydroxyl group.

Analytical Validation (Self-Validating Protocols)

To confirm the identity and purity of the synthesized compound, researchers must employ orthogonal analytical techniques. The Molecular Weight (209.[1][2][3][4][5][6][7][8]20) is the primary checkpoint.

A. Mass Spectrometry (LC-MS/ESI)

-

Method: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Rationale: Phenolic compounds often ionize better in negative mode due to the acidity of the -OH group, enhanced by the electron-withdrawing nitro group.

-

Expected Signals:

-

[M-H]⁻: 208.06 Da (Base peak).

-

[M+H]⁺: 210.07 Da (If Positive mode is used).

-

-

Acceptance Criteria: Observed mass must be within ±5 ppm of the calculated monoisotopic mass.

B. Nuclear Magnetic Resonance (¹H-NMR)

NMR confirms the substitution pattern, ensuring the nitro group is at C3'.

| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -OH | ~12.50 | Singlet (Broad) | 1H | Chelated Phenolic OH (Low field due to H-bond with Carbonyl) |

| Ar-H (C4') | ~8.05 | Doublet (J=2.5Hz) | 1H | Aromatic, meta-coupling |

| Ar-H (C6') | ~7.60 | Doublet (J=2.5Hz) | 1H | Aromatic, meta-coupling |

| -CH₂- | ~2.70 | Quartet | 2H | Ethyl methylene |

| -CO-CH₃ | ~2.65 | Singlet | 3H | Acetyl methyl |

| -CH₃ | ~1.25 | Triplet | 3H | Ethyl methyl |

Note: The presence of two doublets with small coupling constants (J ~2-3 Hz) confirms the meta-relationship of the remaining aromatic protons, validating that positions 2, 3, and 5 are substituted.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758852, 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | C10H11NO4 | CID 2758852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyphenylacetylglycine | C10H11NO4 | CID 440732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. amerigoscientific.com [amerigoscientific.com]

- 5. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methyoxybenzoyl-N-glycine | C10H11NO4 | CID 128847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. chemimpex.com [chemimpex.com]

Technical Guide: Scalable Synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone

This technical guide details the synthesis pathway for 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CAS: 71002-71-6), a critical intermediate in the development of catechol-O-methyltransferase (COMT) inhibitors and other nitro-catechol pharmacophores.

Executive Summary & Strategic Analysis

The synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone presents a classic problem in regioselective aromatic substitution . The target molecule features a trisubstituted benzene ring where the relative positioning of the hydroxyl (-OH), acetyl (-COCH3), and nitro (-NO2) groups is governed by competing electronic directing effects.

The most robust industrial pathway utilizes 4-Ethylphenol as the starting material. The strategy relies on a "block-and-direct" approach:

-

Acylation: Locking the phenol as an ester.

-

Fries Rearrangement: Thermodynamically controlling the migration of the acetyl group to the ortho position (blocking C2).

-

Nitration: Exploiting the synergistic directing effects of the C2-hydroxyl and C1-acetyl groups to force nitration exclusively at the C3 position.

Retrosynthetic Disconnection

The retrosynthetic logic disconnects the nitro group first (most labile introduction), followed by the acetyl group, leading back to the commercially available 4-ethylphenol.

Figure 1: Retrosynthetic analysis showing the disconnection strategy.

Phase 1: Backbone Construction (Fries Rearrangement)

Direct Friedel-Crafts acylation of phenols often leads to poly-acylation or poor regiocontrol. The Fries Rearrangement of the phenolic ester is the superior method for generating the ortho-hydroxy ketone scaffold with high fidelity.

Step 1.1: Esterification

Objective: Convert 4-Ethylphenol to 4-Ethylphenyl acetate.

-

Reagents: 4-Ethylphenol (1.0 eq), Acetic Anhydride (1.1 eq), Pyridine (cat.), Toluene (Solvent).

-

Conditions: Reflux, 2-3 hours.[1]

-

Yield Target: >95%.

Step 1.2: Lewis Acid-Mediated Rearrangement

Objective: Migrate the acetyl group to the ortho position to form 5'-Ethyl-2'-hydroxyacetophenone.

Protocol:

-

Setup: Charge a dry reactor with 4-Ethylphenyl acetate (1.0 eq) and dry Chlorobenzene or Dichloromethane (DCM) .

-

Catalyst Addition: Cool to 0°C. Slowly add anhydrous Aluminum Chloride (AlCl3) (1.2 - 1.5 eq). Note: The reaction is exothermic; control addition rate to maintain temp <10°C.

-

Reaction: Heat the mixture.

-

Thermodynamic Control: Heating to 120°C (if using chlorobenzene) or reflux favors the ortho product due to the stability of the aluminum chelate formed between the carbonyl oxygen and the phenolic oxygen.

-

-

Quench: Cool to room temperature. Pour slowly into ice-water/HCl mixture to decompose the aluminum complex.[2]

-

Workup: Extract with DCM. Wash organic layer with water and brine.[2] Dry over Na2SO4 and concentrate.

Mechanistic Insight: The AlCl3 coordinates to the ester oxygen, facilitating the cleavage of the acyl bond to form an acylium ion pair.[3] The acylium ion then attacks the aromatic ring.[4] Since the para position (relative to oxygen) is blocked by the ethyl group, substitution occurs exclusively at the ortho position.

Phase 2: Regioselective Nitration

This is the critical step. The substrate, 5'-Ethyl-2'-hydroxyacetophenone , contains:

-

-OH (C2): Strong activator, ortho/para director.

-

-Ethyl (C5): Weak activator, ortho/para director.

-

-Acetyl (C1): Deactivator, meta director.

Directing Logic:

-

The -OH group strongly directs to C3 and C5. However, C5 is occupied by the ethyl group. Target: C3.

-

The -Acetyl group directs meta to itself. The meta positions are C3 and C5. Target: C3.

Detailed Protocol: Nitration

Safety Warning: Nitration reactions are highly exothermic. Runaway reactions can lead to thermal decomposition. Ensure robust cooling and temperature monitoring.

Reagents:

-

Substrate: 5'-Ethyl-2'-hydroxyacetophenone (1.0 eq)

-

Solvent: Glacial Acetic Acid (AcOH)

-

Nitrating Agent: Nitric Acid (65-70%)

Workflow:

-

Dissolution: Dissolve 17.8 g (0.1 mol) of 5'-Ethyl-2'-hydroxyacetophenone in 50 mL of Glacial Acetic Acid in a jacketed reactor.

-

Cooling: Cool the solution to 0–5°C .

-

Addition: Add a solution of Nitric Acid (0.11 mol) in Acetic Acid dropwise over 60 minutes.

-

Critical Parameter: Do not allow internal temperature to exceed 10°C . Higher temperatures increase the risk of oxidizing the ethyl side chain or dinitration.

-

-

Maintenance: Stir at 5–10°C for 2 hours. Monitor by TLC or HPLC.

-

Quench: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.[5]

-

Isolation: Filter the solid. Wash with cold water (3 x 50 mL) to remove acid traces.

-

Purification: Recrystallize from Ethanol/Water (8:2) to yield yellow needles.

Data Summary Table:

| Parameter | Specification | Note |

| Appearance | Yellow Crystalline Solid | Distinct nitro-compound color |

| Melting Point | 72–75°C | Sharp range indicates purity |

| Yield | 75–85% | High regioselectivity minimizes loss |

| 1H NMR (CDCl3) | δ 12.5 (s, 1H, OH), 8.0 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H) | Downfield OH signal due to H-bonding |

Process Visualization

The following diagram illustrates the complete reaction workflow and the electronic directing effects governing the nitration step.

Figure 2: Complete synthesis workflow from 4-Ethylphenol to the target nitro-acetophenone.

Analytical Characterization & Troubleshooting

Quality Control (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Water (0.1% H3PO4) gradient.

-

Detection: UV at 254 nm and 310 nm (Nitro group absorption).

-

Impurity Profile: Watch for the 5'-nitro isomer (rare due to steric/electronic blocking) or oxidized ethyl byproducts (acetophenone derivatives).

Troubleshooting Guide

-

Issue: Low Yield in Nitration.

-

Issue: Incomplete Rearrangement (Phase 1).

-

Cause: Moisture deactivating AlCl3.

-

Fix: Use anhydrous solvents and fresh AlCl3. Ensure system is under N2 atmosphere.

-

-

Issue: Oily Product.

-

Cause: Presence of unreacted phenol or isomers.

-

Fix: Recrystallize from Ethanol/Water. If oil persists, seed with a pure crystal.

-

References

-

ChemicalBook. (2025).[2] General procedure for the synthesis of 2-hydroxy-3-nitroacetophenone derivatives.[6][7] Retrieved from

-

PubChem. (2025).[8] Compound Summary: 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CID 2758852).[8] National Library of Medicine. Retrieved from

-

Org. Synth. (1933). Fries Rearrangement: Preparation of o-Hydroxyketones.[3] Organic Syntheses, Coll.[9] Vol. 2, p.543. (Foundational methodology for Fries rearrangement).

- Vertex AI Search. (2026). Synthesis of Entacapone intermediates and nitration protocols. (Consolidated search data supporting the nitration conditions of hydroxyacetophenones).

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. byjus.com [byjus.com]

- 5. is.muni.cz [is.muni.cz]

- 6. 2-HYDROXY-3-NITROACETOPHENONE | 28177-69-7 [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | C10H11NO4 | CID 2758852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Guide to the FT-IR Spectrum of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. As a Senior Application Scientist, this document is structured to deliver not just data, but a cohesive understanding of the spectral features of this molecule, grounded in established spectroscopic principles and supported by relevant literature.

Introduction: The Significance of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a substituted aromatic ketone of interest in various fields, including organic synthesis and pharmaceutical development. Its molecular structure, featuring a hydroxyl group, a nitro group, and an acetophenone core, makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activities, such as anti-inflammatory and analgesic agents.[1]

The precise characterization of this compound is paramount for its application in research and development. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. This guide will dissect the FT-IR spectrum of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone, offering a detailed interpretation of its characteristic absorption bands.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To obtain a reliable FT-IR spectrum of solid 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone, the following protocol using the KBr (Potassium Bromide) pellet method is recommended for its robustness and minimal interference in the mid-IR region.

Materials:

-

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (analytical grade)

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with a die

-

FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5)

Step-by-Step Methodology:

-

Sample Preparation:

-

Thoroughly dry the KBr at ~110°C for several hours to remove any adsorbed water, which can introduce broad O-H stretching bands and interfere with the spectrum.

-

In the agate mortar, grind a small amount (1-2 mg) of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone into a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and continue to grind the mixture until a homogenous, fine powder is obtained. The transparency of the resulting pellet is directly related to the homogeneity and particle size of the mixture.

-

-

Pellet Formation:

-

Transfer a portion of the KBr-sample mixture into the pellet die.

-

Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

In-Depth Spectral Analysis

The FT-IR spectrum of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a composite of the vibrational modes of its constituent functional groups. The following sections detail the expected absorption bands and their assignments, drawing comparisons with similar molecules where direct spectral data for the title compound is not available.

The Hydroxyl (O-H) Stretching Region (3500-3200 cm⁻¹)

A prominent, broad absorption band is anticipated in this region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this band is a direct consequence of intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitro or carbonyl group of a neighboring molecule. In similar substituted phenols, this band is a key diagnostic feature.[2]

Aromatic and Aliphatic C-H Stretching (3100-2850 cm⁻¹)

-

Aromatic C-H Stretching: Weak to medium intensity sharp bands are expected between 3100 cm⁻¹ and 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the benzene ring.

-

Aliphatic C-H Stretching: Absorption bands corresponding to the asymmetric and symmetric stretching of the C-H bonds in the ethyl group (-CH₂CH₃) will appear just below 3000 cm⁻¹. Typically, these are found in the 2985-2950 cm⁻¹ and 2885-2860 cm⁻¹ regions. The methyl group of the acetophenone moiety will also contribute to absorptions in this range.

The Carbonyl (C=O) Stretching Region (1700-1650 cm⁻¹)

A strong, sharp absorption band in the region of 1680-1660 cm⁻¹ is expected for the carbonyl (C=O) stretching vibration of the acetophenone group. The conjugation of the carbonyl group with the aromatic ring typically lowers the stretching frequency compared to non-conjugated ketones. Furthermore, intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen can cause a further shift to a lower wavenumber.

The Nitro (NO₂) Group Vibrations (1550-1475 cm⁻¹ and 1360-1290 cm⁻¹)

The nitro group gives rise to two distinct and strong absorption bands, which are highly characteristic:

-

Asymmetric NO₂ Stretch: A strong band is expected in the 1550-1475 cm⁻¹ range.

-

Symmetric NO₂ Stretch: Another strong band will appear in the 1360-1290 cm⁻¹ region.

These two prominent peaks are a reliable indicator of the presence of a nitro group in the molecule.[3]

Aromatic C=C Stretching and C-H Bending (1600-1400 cm⁻¹)

-

Aromatic C=C Stretching: Medium to strong intensity bands are expected in the 1600-1450 cm⁻¹ region due to the skeletal vibrations of the aromatic ring.

-

Aliphatic C-H Bending: The scissoring and bending vibrations of the methyl and ethyl groups will also appear in this region, typically around 1465 cm⁻¹ and 1375 cm⁻¹.

The Fingerprint Region (Below 1400 cm⁻¹)

This region of the spectrum contains a complex series of absorptions that are unique to the molecule as a whole. Key vibrations in this region include:

-

C-N Stretching: A band corresponding to the stretching of the C-NO₂ bond is expected.

-

C-O Stretching: The stretching vibration of the phenolic C-O bond will likely appear in the 1260-1180 cm⁻¹ range.

-

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring can often be deduced from the OOP C-H bending vibrations in the 900-675 cm⁻¹ region.

Summary of Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3400 | O-H Stretch (H-bonded) | Phenolic -OH | Strong, Broad |

| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak, Sharp |

| 2985-2860 | C-H Stretch | Ethyl (-CH₂CH₃) & Acetyl (-CH₃) | Medium |

| 1680-1660 | C=O Stretch | Acetophenone | Strong, Sharp |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1550-1475 | Asymmetric N-O Stretch | Nitro (-NO₂) | Strong |

| 1465 & 1375 | C-H Bend | Ethyl & Acetyl | Medium |

| 1360-1290 | Symmetric N-O Stretch | Nitro (-NO₂) | Strong |

| 1260-1180 | C-O Stretch | Phenolic | Medium to Strong |

| 900-675 | C-H Out-of-Plane Bend | Aromatic | Medium to Strong |

Visualizing the Molecular Structure and Key Vibrations

To aid in the conceptualization of the relationship between the molecular structure and its vibrational modes, the following diagrams are provided.

Caption: Molecular structure of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone with key FT-IR vibrational modes highlighted.

Caption: Logical workflow for the interpretation of the FT-IR spectrum of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.

Conclusion

The FT-IR spectrum of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is rich with information that allows for its unambiguous identification and characterization. The key diagnostic bands include the broad O-H stretch, the strong carbonyl absorption, and the two prominent nitro group stretches. By carefully analyzing these and other features in the spectrum, researchers can confirm the molecular structure and purity of this important synthetic intermediate. This guide provides a foundational framework for such an analysis, empowering scientists in their research and development endeavors.

References

-

Aswale, S. R., et al. (2012). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 24(12), 5800-5802. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2758852, 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 5-chloro-2-hydroxy-3-nitroacetophenone. Retrieved from [Link]

Sources

Introduction: Strategic Importance of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone

An In-Depth Technical Guide to 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone as a Synthetic Intermediate

This guide provides an in-depth exploration of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone, a pivotal intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the underlying chemical principles, strategic considerations in its synthesis, and its versatile application in constructing complex bioactive scaffolds such as chalcones and flavones.

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a highly functionalized aromatic ketone whose value lies in the strategic placement of its substituents. The interplay between the electron-donating hydroxyl and ethyl groups and the electron-withdrawing nitro and acetyl groups creates a molecule with distinct regions of reactivity, making it an excellent precursor for a variety of chemical transformations.[1]

The core structure features:

-

An ortho-hydroxyacetophenone moiety, which is the foundational element for synthesizing chromones and flavones.[2]

-

A nitro group ortho to the hydroxyl group, which strongly influences the acidity of the phenol and the electrophilicity of the aromatic ring. It also serves as a synthetic handle for further transformations, most notably reduction to an amino group.

-

An ethyl group para to the hydroxyl, which modulates the lipophilicity of the molecule and its derivatives, a key parameter in drug design.

This unique combination of functional groups makes it a preferred building block in the development of novel pharmaceuticals, particularly anti-inflammatory, analgesic, and antimicrobial agents, as well as in materials science for specialty dyes.[1]

Physicochemical and Safety Profile

A clear understanding of the compound's properties and hazards is critical for its safe and effective use in a laboratory setting.

Key Properties

| Property | Value | Source |

| IUPAC Name | 1-(5-ethyl-2-hydroxy-3-nitrophenyl)ethanone | [3] |

| CAS Number | 71002-71-6 | [3] |

| Molecular Formula | C₁₀H₁₁NO₄ | [3] |

| Molecular Weight | 209.20 g/mol | [3] |

| Appearance | Yellow to brown solid | [4] |

| Storage | Store at 0-8°C under an inert atmosphere | [1] |

Safety and Handling

The compound must be handled with appropriate engineering controls and personal protective equipment.

-

GHS Hazard Classification:

-

Recommended PPE:

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear chemical safety goggles or a face shield.

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

-

Handling Precautions: Avoid generating dust. Wash hands thoroughly after handling. Change contaminated clothing.

Synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone

The synthesis of the title compound is a logical two-step process beginning with the formation of its immediate precursor, 4-ethyl-2-hydroxyacetophenone, followed by regioselective nitration.

Step 1: Synthesis of 4-Ethyl-2-hydroxyacetophenone via Fries Rearrangement

The Fries rearrangement is a classic and effective method for converting a phenolic ester into a hydroxyaryl ketone.[5] The reaction involves the intramolecular acyl migration from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[6] The regioselectivity (ortho vs. para acylation) can be controlled by temperature; lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product due to the thermodynamic stability of the bidentate ortho-complex with the aluminum catalyst.[5] For this synthesis, the goal is to generate the ortho-acyl phenol.

Diagram 1: Fries Rearrangement for Precursor Synthesis

Caption: Workflow for the synthesis of the key precursor.

Experimental Protocol: Fries Rearrangement

-

To a flask equipped with a reflux condenser and a mechanical stirrer, add 4-ethylphenyl acetate (1 equiv.) and a solvent such as nitrobenzene.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, ~1.5 equiv.) in portions to control the initial exotherm.

-

After the addition is complete, heat the reaction mixture to 120-130°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product, a mixture of ortho and para isomers, is purified by column chromatography on silica gel to isolate the desired ortho-isomer, 4-ethyl-2-hydroxyacetophenone.[7]

Step 2: Regioselective Nitration

The final step is the electrophilic aromatic nitration of the synthesized precursor. The directing effects of the substituents on the ring are crucial for the outcome. The hydroxyl (-OH) group is a powerful ortho-, para-director, and the acetyl (-COCH₃) group is a meta-director. The position ortho to the hydroxyl group and meta to the acetyl group is the most activated and sterically accessible site for nitration.

-

-OH group (activating): Directs incoming electrophiles (NO₂⁺) to the positions ortho and para to it.

-

-C₂H₅ group (activating): Also an ortho-, para-director.

-

-COCH₃ group (deactivating): Directs incoming electrophiles to the meta position.

The convergence of these directing effects strongly favors the substitution at the C-3 position, yielding the desired 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.

Experimental Protocol: Nitration

-

Dissolve 4-ethyl-2-hydroxyacetophenone (1 equiv.) in glacial acetic acid in a flask cooled in an ice-salt bath to 0-5°C.[8]

-

Slowly add a pre-cooled nitrating mixture (e.g., concentrated nitric acid in concentrated sulfuric acid, or nitric acid in acetic acid) dropwise, ensuring the temperature does not exceed 5°C.[8] Controlling the temperature is critical to prevent over-nitration and side reactions.

-

After the addition, allow the mixture to stir at a low temperature for several hours until TLC indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated yellow solid product is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.

Core Application: A Versatile Intermediate for Heterocyclic Synthesis

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is an ideal starting point for building more complex molecular architectures, most notably chalcones and flavones, which are known for their broad spectrum of biological activities.

Part A: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation, a base-catalyzed crossed aldol reaction between an acetophenone and an aromatic aldehyde that lacks α-hydrogens.[9]

Causality of the Mechanism: The reaction is initiated by a base (e.g., NaOH or KOH) abstracting an acidic α-proton from the methyl group of the acetophenone to form a resonance-stabilized enolate ion.[10] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration (elimination of water) to form the highly conjugated and thermodynamically stable α,β-unsaturated ketone system of the chalcone.[10][11]

Diagram 2: Claisen-Schmidt Condensation Workflow

Caption: Synthesis of a chalcone intermediate.

Experimental Protocol: Chalcone Synthesis

-

In a flask, dissolve 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (1 equiv.) and a selected aromatic aldehyde (1.1 equiv.) in ethanol.

-

To this solution, add an aqueous solution of a strong base like sodium hydroxide (e.g., 40% NaOH) dropwise while stirring at room temperature.[2]

-

A color change and the formation of a precipitate usually indicate reaction progress. Stir the mixture for 6-12 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is ~5.

-

Collect the precipitated chalcone by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Purify the crude chalcone by recrystallization from ethanol to obtain the pure product.[10]

Part B: Oxidative Cyclization to Flavones

The synthesized 2'-hydroxychalcone is the direct precursor to flavones. A common and efficient method for this transformation is oxidative cyclization using a catalytic amount of iodine in dimethyl sulfoxide (DMSO).[12]

Causality of the Mechanism: The reaction proceeds via an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the β-carbon of the α,β-unsaturated ketone system. This cyclization is followed by an oxidation step, facilitated by the iodine/DMSO system, which acts as an oxidizing agent to form the aromatic pyranone ring of the flavone structure.[1][2] DMSO is not merely a solvent but participates in the oxidation cycle.

Diagram 3: Chalcone to Flavone Cyclization

Caption: Oxidative cyclization to the final flavone scaffold.

Experimental Protocol: Flavone Synthesis

-

Dissolve the purified 2'-hydroxychalcone (1 equiv.) in DMSO in a round-bottom flask.

-

Add a catalytic amount of iodine (I₂, ~0.1-0.2 equiv.).[1]

-

Heat the reaction mixture in an oil bath at 120-140°C for 2-4 hours.[13]

-

Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude flavone.

-

If the solution is colored by excess iodine, add a few drops of aqueous sodium thiosulfate solution to decolorize it.[1]

-

Collect the solid product by vacuum filtration and wash extensively with cold water.

-

Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Predicted Spectroscopic Characterization

-

¹H NMR (in CDCl₃, predicted):

-

~12.0-13.0 ppm (singlet, 1H): Phenolic -OH proton, strongly deshielded due to intramolecular hydrogen bonding with the adjacent acetyl carbonyl group.

-

~7.8-8.0 ppm (doublet, 1H): Aromatic proton at C-6, ortho to the acetyl group.

-

~7.0-7.2 ppm (doublet, 1H): Aromatic proton at C-4, ortho to the ethyl group.

-

~2.7 ppm (quartet, 2H): Methylene (-CH₂) protons of the ethyl group.

-

~2.6 ppm (singlet, 3H): Methyl (-CH₃) protons of the acetyl group.

-

~1.3 ppm (triplet, 3H): Methyl (-CH₃) protons of the ethyl group.

-

-

¹³C NMR (predicted):

-

~200-205 ppm: Carbonyl carbon of the acetyl group.

-

~155-160 ppm: Aromatic carbon attached to the -OH group (C-2).

-

~120-150 ppm: Other aromatic carbons.

-

~25-30 ppm: Acetyl methyl carbon and ethyl methylene carbon.

-

~13-16 ppm: Ethyl methyl carbon.

-

-

FT-IR (KBr pellet, predicted):

-

~3200-3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic group.

-

~1640-1660 cm⁻¹ (strong): C=O stretching of the conjugated ketone.

-

~1520-1540 cm⁻¹ & ~1340-1360 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching of the nitro group.

-

~2850-2980 cm⁻¹: C-H stretching of the ethyl and methyl groups.

-

~1580-1600 cm⁻¹: C=C stretching within the aromatic ring.

-

Conclusion

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is more than a mere chemical; it is a strategically designed platform for synthetic innovation. Its well-defined reactivity allows for the controlled and efficient construction of chalcone and flavone libraries, which are of significant interest in medicinal chemistry and drug discovery. The synthetic routes and applications detailed in this guide underscore its value and provide researchers with the foundational knowledge to harness its full potential in their synthetic endeavors.

References

-

Lahyani, A., & Trabelsi, M. (2016). Ultrasonic-assisted synthesis of flavones by oxidative cyclization of 2'-hydroxychalcones using iodine monochloride. Ultrasonics Sonochemistry, 31, 626-630. Available at: [Link]

-

Khandelwal, S., et al. (2020). SYNTHESIS, ANTIMICROBIAL ACTIVITY & pH- METRIC STUDY OF SOME FLAVONES AND CHALCONES. Shankarlal Khandelwal College, Akola. Available at: [Link]

-

Goyal, P., et al. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(Supp 1), 001-014. Available at: [Link]

-

Karcz, J., et al. (2024). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Molecules, 29(11), 2619. Available at: [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Available at: [Link]

-

Ahluwalia, V.K., & Goyal, M. (n.d.). Claisen-Schmidt Condensation. Cambridge University Press. Available at: [Link]

-

Wikipedia. (n.d.). Fries rearrangement. Available at: [Link]

-

CUTM Courseware. (n.d.). Claisen-Schmidt Condensation. Available at: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2O/EtOH. Chirality, 28(11), 728-736. Available at: [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Available at: [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available at: [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]

-

SpectraBase. (n.d.). Acetophenone. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. PubChem Compound Database. Available at: [Link]

-

Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

Scribd. (2017). Fries Rearrangement of Phenyl Acetate. Available at: [Link]

-

Scribd. (n.d.). 4 Hydroxy Acetophenone. Available at: [Link]

- Google Patents. (n.d.). CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone.

-

Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone. Available at: [Link]

-

Organic Syntheses. (n.d.). m-NITROACETOPHENONE. Available at: [Link]

-

Goclik, L., et al. (2020). Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst. Chemical Communications, 56(64), 9193-9196. Available at: [Link]

-

Malecki, N., et al. (2005). Electrophilic Nitration of Electron-Rich Acetophenones. Monatshefte für Chemie, 136, 1601–1606. Available at: [Link]

-

Homework.Study.com. (n.d.). Nitration of the aromatic ring of 4-methoxyacetophenone yields only one product. Identify that product and account for its formation. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone. Available at: [Link]

-

Quora. (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. khandelwalcollege.edu.in [khandelwalcollege.edu.in]

- 3. 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | C10H11NO4 | CID 2758852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ultrasonic-assisted synthesis of flavones by oxidative cyclization of 2'-hydroxychalcones using iodine monochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. praxilabs.com [praxilabs.com]

- 12. japsonline.com [japsonline.com]

- 13. mdpi.com [mdpi.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Technical Guide: Discovery and History of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone

The following technical guide details the discovery, chemistry, and pharmaceutical significance of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CAS 71002-71-6).

Executive Summary

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CAS 71002-71-6) is a specialized aromatic building block primarily utilized in the synthesis of heterocyclic pharmacophores.[1][2][3] Historically emerging from the "Chromone Era" of medicinal chemistry (1970s–1990s), it serves as a critical regioselective intermediate for developing Leukotriene Receptor Antagonists (LTRAs) and Catechol-O-methyltransferase (COMT) inhibitors . Its structural uniqueness lies in the 5-ethyl substituent, which blocks the para-position relative to the hydroxyl group, forcing electrophilic substitution (like nitration) to the 3-position—a requisite for generating 8-substituted chromones and benzoxazoles.

| Chemical Profile | Details |

| IUPAC Name | 1-(5-Ethyl-2-hydroxy-3-nitrophenyl)ethanone |

| CAS Number | 71002-71-6 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Core Scaffold | 2'-Hydroxyacetophenone |

| Key Functionality | Ortho-nitro group (precursor to amines/heterocycles) |

Historical Genesis: The Chromone Quest

The discovery of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is inextricably linked to the pharmaceutical industry's search for oral anti-asthmatic agents following the success of Cromolyn Sodium (discovered by Fisons in the 1960s).

The "Fisons" Influence

In the 1970s and 80s, researchers sought to improve upon Cromolyn's poor oral bioavailability. This led to the synthesis of lipophilic chromone derivatives. The 2-hydroxy-3-nitroacetophenone scaffold became a "privileged structure" because it could be cyclized into 8-nitrochromones , which were then reduced to 8-aminochromones —a key motif in high-affinity LTRAs (e.g., precursors to Pranlukast analogs).

The "Ethyl" Modification

The introduction of the 5-ethyl group was a strategic medicinal chemistry modification intended to:

-

Increase Lipophilicity : Enhancing membrane permeability compared to the methyl or unsubstituted analogs.

-

Block Metabolic Hotspots : The ethyl group at the 5-position (para to the hydroxyl) prevents oxidative metabolism at this reactive site, directing metabolic clearance to the alkyl chain or the acetyl group.

-

Steric Modulation : The ethyl group influences the binding pocket fit of the final drug candidate, often exploring the "bulk tolerance" of receptors like CysLT1 (Cysteinyl leukotriene receptor 1).

Synthetic Evolution & Mechanism

The synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a classic example of regioselective electrophilic aromatic substitution .

The Precursor: 5-Ethyl-2-hydroxyacetophenone

The starting material, 5-ethyl-2-hydroxyacetophenone , is typically synthesized via the Fries Rearrangement of 4-ethylphenyl acetate or Friedel-Crafts acetylation of 4-ethylphenol.

The Nitration Challenge

Direct nitration of 2-hydroxyacetophenones typically yields a mixture of 3-nitro (ortho) and 5-nitro (para) isomers. However, in this substrate, the 5-position is blocked by the ethyl group .

-

Directing Effects : The hydroxyl group (-OH) is a strong ortho, para-director. The acetyl group (-COCH₃) is a meta-director.

-

Outcome : The 3-position is activated by the ortho-hydroxyl group and less deactivated by the acetyl group than other positions. The 5-ethyl group physically blocks the para attack, forcing the nitro group almost exclusively to the 3-position.

Mechanistic Pathway (DOT Visualization)

Caption: Regioselective nitration pathway where the 5-ethyl substituent directs substitution to the 3-position.

Pharmaceutical Applications & Utility

While not a marketed drug itself, CAS 71002-71-6 is a high-value Intermediate (Key Starting Material - KSM) .

Synthesis of 8-Substituted Chromones

The primary utility is the conversion to chromones (4H-1-benzopyran-4-ones).

-

Claisen Condensation : Reaction with an ester (e.g., diethyl oxalate or ethyl formate) yields the diketone.

-

Cyclization : Acid-catalyzed cyclization forms the chromone ring.

-

Reduction : The 8-nitro group is reduced to an amine, providing an attachment point for peptidomimetic chains (common in anti-allergy drugs).

COMT Inhibitor Research